

Introduction: The Benzoxazole Scaffold and a Key Intermediate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Bromo-benzoxazole-2-carbaldehyde

CAS No.: 944898-97-9

Cat. No.: B1454148

[Get Quote](#)

The benzoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]} These molecules are structurally analogous to biological purines like adenine and guanine, allowing them to interact effectively with various biomolecules.^[4]

This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1,3-benzoxazole-2-carbaldehyde. While not a widely cataloged commercial chemical, its structure represents a uniquely valuable intermediate for drug discovery and development. The presence of three distinct functional regions—the benzoxazole core, a reactive aldehyde at the 2-position, and a bromine atom at the 4-position suitable for cross-coupling—makes it a powerful platform for generating diverse molecular libraries for structure-activity relationship (SAR) studies.

This document synthesizes predictive data based on established chemical principles and analogous structures to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Chemical Properties and Predicted Data

The physicochemical properties of 4-Bromo-1,3-benzoxazole-2-carbaldehyde have been predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design and characterization.

Property	Predicted Value / Data	Rationale / Comments
Chemical Structure		The structure consists of a benzene ring fused to an oxazole ring, with a bromine atom at position 4 and a formyl (carbaldehyde) group at position 2.
Molecular Formula	C ₈ H ₄ BrNO ₂	Calculated from the chemical structure.
Molecular Weight	226.03 g/mol	Calculated from the molecular formula. The monoisotopic mass will show a characteristic M/M+2 pattern due to the presence of bromine isotopes (⁷⁹ Br and ⁸¹ Br).
Appearance	Predicted: Off-white to yellow crystalline solid.	Aromatic aldehydes and substituted benzoxazoles are typically crystalline solids at room temperature. [5] [6]
Melting Point	Predicted: 140-160 °C	The melting point is estimated based on related structures like 2-amino-4-bromophenol (130-135 °C) and other substituted benzoxazoles. [6] The planar, rigid structure suggests a relatively high melting point.
Solubility	Predicted: Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, DMSO, Ethyl Acetate).	The hydrophobic aromatic core and the bromine atom reduce water solubility. The polar aldehyde and heteroatoms provide solubility in polar organic solvents.

CAS Number

Not available.

This compound is not widely cataloged in chemical databases.

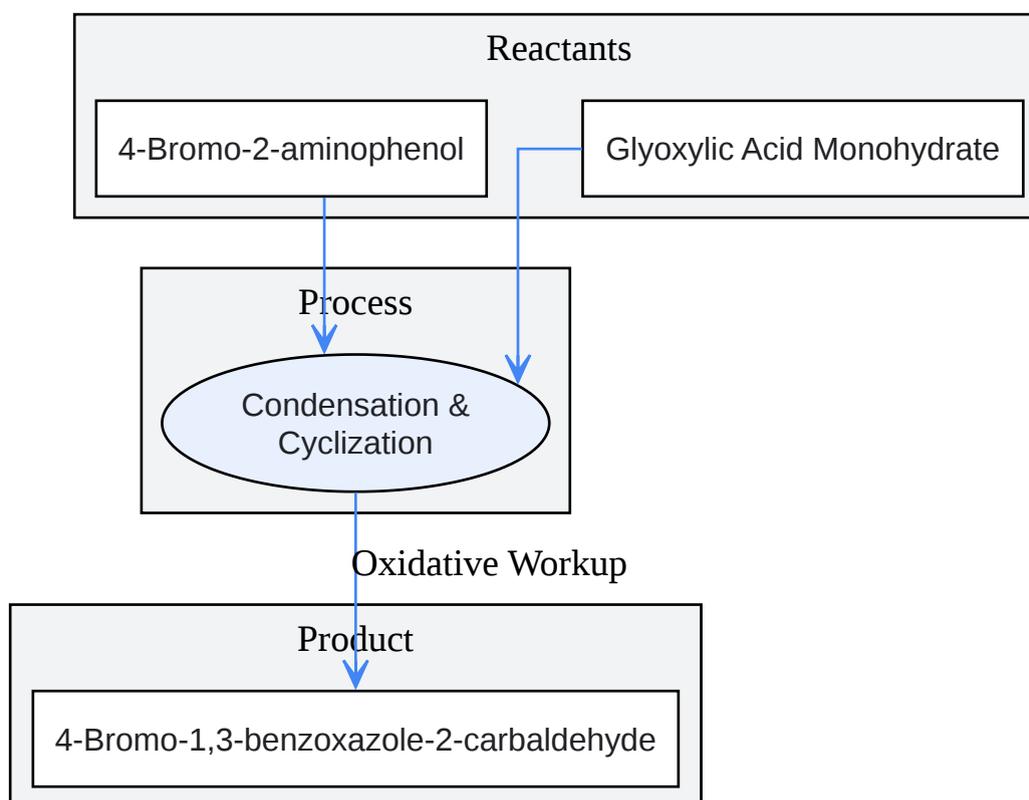
Proposed Synthesis and Experimental Protocol

The most direct and logical pathway to synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde is via the condensation of a substituted o-aminophenol with a two-carbon aldehyde precursor.

The key starting material is 4-bromo-2-aminophenol.[6][7]

Reaction Scheme

The overall transformation involves the cyclocondensation of 4-bromo-2-aminophenol with a glyoxylic acid equivalent, followed by oxidative decarboxylation or a similar process to unmask the aldehyde.



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general benzoxazole synthesis methodologies.^{[2][8]} Optimization may be required.

Objective: To synthesize 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Materials:

- 4-Bromo-2-aminophenol (1.0 eq)^{[6][7]}
- Glyoxylic acid monohydrate (1.2 eq)
- p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalyst)
- Toluene or Xylene (solvent)
- Sodium bicarbonate (for workup)
- Magnesium sulfate or Sodium sulfate (drying agent)
- Silica gel for column chromatography

Procedure:

- Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-bromo-2-aminophenol (1.0 eq), glyoxylic acid monohydrate (1.2 eq), and a catalytic amount of p-TsOH (0.1 eq).
- Solvent Addition: Add sufficient toluene or xylene to suspend the reagents.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing water collection in the Dean-Stark trap and by thin-layer chromatography (TLC). The initial step forms the 2-carboxy-benzoxazole intermediate.
 - Causality: The acidic catalyst protonates the carbonyl of glyoxylic acid, activating it for nucleophilic attack by the amino group of the aminophenol. The subsequent intramolecular

cyclization by the hydroxyl group, followed by dehydration, forms the stable benzoxazole ring.[8]

- **Conversion to Aldehyde:** After the initial cyclization is complete (as indicated by TLC), the intermediate is converted to the aldehyde. This often requires specific oxidative conditions which must be determined empirically, but a common approach involves an oxidative decarboxylation step.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-Bromo-1,3-benzoxazole-2-carbaldehyde.

Predicted Spectroscopic Signature

Spectroscopic analysis is critical for confirming the structure of the synthesized product. The following are the predicted key features.

- **¹H NMR Spectroscopy:** The aromatic protons on the benzoxazole core typically resonate in the downfield region (δ 7.0–8.5 ppm).[9] The aldehyde proton is the most characteristic signal, expected to be a singlet at a very downfield chemical shift.
 - Aldehyde Proton (CHO): δ 9.8–10.5 ppm (singlet).
 - Aromatic Protons: Three protons on the benzene ring will show a distinct splitting pattern. For example, H-5 and H-7 will likely be doublets, and H-6 a doublet of doublets, with coupling constants typical for ortho and meta relationships.
- **¹³C NMR Spectroscopy:**
 - Aldehyde Carbonyl (C=O): δ 180–190 ppm.
 - Benzoxazole C2 Carbon: δ ~160-165 ppm.[5][10]

- Aromatic Carbons: Signals expected between δ 110–155 ppm. The carbon attached to the bromine (C-4) will be shifted relative to the others.
- Infrared (IR) Spectroscopy:
 - Aldehyde C=O Stretch: Strong, sharp absorption band around 1700–1720 cm^{-1} .
 - Benzoxazole C=N Stretch: Characteristic absorption around 1630–1650 cm^{-1} .^[5]
 - Aromatic C=C Stretches: Multiple bands in the 1450–1600 cm^{-1} region.
- Mass Spectrometry (MS):
 - Molecular Ion (M^+): A prominent peak corresponding to the molecular weight (226.03 g/mol).
 - Isotopic Pattern: A characteristic pair of peaks (M^+ and M^{+2}) of nearly equal intensity, confirming the presence of one bromine atom.

Chemical Reactivity & Applications in Drug Discovery

The true value of 4-Bromo-1,3-benzoxazole-2-carbaldehyde lies in its trifunctional nature, making it an exceptionally versatile scaffold for building complex molecules.

Caption: Role of 4-Bromo-1,3-benzoxazole-2-carbaldehyde as a versatile scaffold in drug discovery.

Reactivity of the Aldehyde Group (C2 Position)

The aldehyde at the 2-position is a versatile chemical handle for diversification. It can readily undergo:

- Reductive Amination: To introduce substituted amine side chains.
- Oxidation: To form the corresponding 2-carboxy-benzoxazole, a key structural motif in many bioactive compounds.

- Wittig and Horner-Wadsworth-Emmons Reactions: To generate vinyl-substituted benzoxazoles, extending conjugation and allowing for further functionalization.[5]
- Condensation Reactions: To form Schiff bases (imines) or Knoevenagel condensation products, which are valuable intermediates in their own right.

Reactivity of the Bromo Group (C4 Position)

The bromine atom on the aromatic ring is a prime site for modern cross-coupling reactions, which are cornerstone technologies in pharmaceutical synthesis.

- Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the efficient formation of C-C bonds with a wide variety of boronic acids and esters.[11][12] This enables the introduction of diverse aryl and heteroaryl groups at the 4-position, which is critical for modulating the pharmacological profile (e.g., potency, selectivity, ADME properties) of a drug candidate.[13][14]
- Other Cross-Coupling Reactions: The bromo group is also a suitable partner for Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding the accessible chemical space.

Significance of the Benzoxazole Core

The benzoxazole nucleus itself is not merely an inert scaffold; it is an important pharmacophore. Its planar, aromatic structure facilitates π - π stacking and other non-covalent interactions with biological targets like enzymes and receptors. Derivatives are known to possess a vast array of activities, making this core a highly sought-after starting point in drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[3][15]

Predicted Safety and Handling

While no specific safety data exists for this compound, a hazard assessment can be made based on its functional groups and precursors like 4-bromo-2-aminophenol.[7][16]

- GHS Hazard Statements (Predicted):
 - H302: Harmful if swallowed.[7][16]

- H315: Causes skin irritation.[7][16]
- H319: Causes serious eye irritation.[7][16]
- H317: May cause an allergic skin reaction.[7]
- H335: May cause respiratory irritation.[7]
- Precautionary Measures:
 - Handle in a well-ventilated fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
 - Avoid inhalation of dust and contact with skin and eyes.
 - Store in a cool, dry, and tightly sealed container away from strong oxidizing agents.

Conclusion

4-Bromo-1,3-benzoxazole-2-carbaldehyde represents a powerful and versatile, though not commonly cataloged, chemical intermediate. Its trifunctional nature provides orthogonal chemical handles that allow for systematic and diverse modifications at three key positions. This makes it an ideal scaffold for generating focused compound libraries in the pursuit of novel therapeutics. This guide provides the foundational knowledge—from predicted properties and synthesis to reactivity and applications—to empower researchers to leverage this promising building block in their drug discovery endeavors.

References

- General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). MDPI. Retrieved from [\[Link\]](#)
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [\[Link\]](#)

- Preparation method of 4-bromo-2-aminophenol. (n.d.). Google Patents.
- Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. (n.d.). National Institutes of Health. Retrieved from [\[Link\]](#)
- 4-Amino-2-bromophenol. (n.d.). PubChem. Retrieved from [\[Link\]](#)
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. Retrieved from [\[Link\]](#)
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). PubMed Central. Retrieved from [\[Link\]](#)
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). Royal Society of Chemistry. Retrieved from [\[Link\]](#)
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [\[Link\]](#)
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). National Institutes of Health. Retrieved from [\[Link\]](#)
- Suzuki reaction example. (2021). YouTube. Retrieved from [\[Link\]](#)
- The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2022). ResearchGate. Retrieved from [\[Link\]](#)
- Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Springer. Retrieved from [\[Link\]](#)
- Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (n.d.). ACS Publications. Retrieved from [\[Link\]](#)
- Benzoxazoles. (2018). World Journal of Pharmaceutical Sciences. Retrieved from [\[Link\]](#)
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of

Imidazolium Chloride. (n.d.). MDPI. Retrieved from [[Link](#)]

- Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). ResearchGate. Retrieved from [[Link](#)]
- 2-Amino-4-Bromophenol. (n.d.). PubChem. Retrieved from [[Link](#)]
- Synthesis of 2-aryl benzoxazoles. (n.d.). ResearchGate. Retrieved from [[Link](#)]
- Synthetic strategies towards the preparation of 2-aminobenzoxazoles, 2-aminobenzothiazoles and 2-aminobenzimidazoles. (n.d.). ResearchGate. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [wjpsonline.com](https://www.wjpsonline.com) [[wjpsonline.com](https://www.wjpsonline.com)]
- 5. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. 2-アミノ-4-ブロモフェノール ≥94% | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 7. 2-Amino-4-Bromophenol | C6H6BrNO | CID 351840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 14. researchgate.net [researchgate.net]
- 15. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 16. 4-Amino-2-bromophenol | C₆H₆BrNO | CID 14440265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Benzoxazole Scaffold and a Key Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454148#4-bromo-benzooxazole-2-carbaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com